

# Boc-4-(Fmoc-amino)-L-phenylalanine CAS number and molecular weight

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## Compound of Interest

Compound Name: *Boc-4-(fmoc-amino)-L-phenylalanine*

Cat. No.: *B558241*

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## An In-depth Technical Guide to Boc-4-(Fmoc-amino)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-4-(Fmoc-amino)-L-phenylalanine**, a key building block in modern peptide chemistry. Below, you will find its chemical properties, a discussion of its synthesis and applications, detailed experimental protocols for its use, and a visualization of its role in solid-phase peptide synthesis.

## Core Compound Identification and Properties

**Boc-4-(Fmoc-amino)-L-phenylalanine** is a derivative of the amino acid L-phenylalanine, featuring two orthogonal protecting groups. This strategic protection allows for selective chemical manipulation at different sites of the molecule, making it a valuable reagent in the synthesis of complex peptides and peptidomimetics.

A common point of confusion arises from a similarly named isomer, Fmoc-4-(Boc-amino)-L-phenylalanine. The key distinction lies in which protecting group is attached to the alpha-amino group of the phenylalanine backbone versus the amino group at the para-position of the phenyl ring. For the compound of interest, **Boc-4-(Fmoc-amino)-L-phenylalanine**, the Boc group

protects the alpha-amino group, while the Fmoc group protects the 4-amino substituent on the phenyl ring.

## Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of **Boc-4-(Fmoc-amino)-L-phenylalanine**.

Property	Value
Chemical Name	(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number	114346-31-5
Molecular Formula	C <sub>29</sub> H <sub>30</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	502.56 g/mol
Appearance	White to off-white powder

Note: The isomer, Fmoc-4-(Boc-amino)-L-phenylalanine, has the CAS number 174132-31-1, though it shares the same molecular formula and weight.

## Synthesis and Applications

### General Synthesis Strategy

While a detailed, step-by-step published synthesis protocol for **Boc-4-(Fmoc-amino)-L-phenylalanine** is not readily available, a plausible synthetic route can be devised based on established methods for protecting p-amino-L-phenylalanine. The general strategy involves the selective protection of the different amino groups. One common approach begins with the protection of the p-amino group of p-amino-L-phenylalanine, followed by the protection of the alpha-amino group. For instance, the p-amino group can be protected with a Boc or Z (benzyloxycarbonyl) group via specific acylation at a controlled pH. Subsequently, the alpha-amino group can be protected. To obtain the desired product, one would start with p-amino-L-phenylalanine, protect the alpha-amino group with a Boc group, and then protect the p-amino

group with an Fmoc group. The challenge lies in achieving selectivity, which can often be accomplished by leveraging the different reactivity of the aromatic versus the aliphatic amino group under specific reaction conditions.

## Key Applications

The primary application of **Boc-4-(Fmoc-amino)-L-phenylalanine** is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).<sup>[1]</sup> Its unique orthogonal protection scheme is particularly useful for:

- On-resin side-chain modification: The Fmoc group on the phenyl ring can be selectively removed on the solid support, exposing a free amine. This allows for the attachment of various moieties, such as fluorescent labels, biotin, polyethylene glycol (PEG), or other small molecules, to a specific position within the peptide sequence.
- Synthesis of branched or cyclic peptides: The deprotected side-chain amine can serve as an attachment point for growing a second peptide chain or for cyclization with the peptide backbone or another side chain.
- Drug Development and Discovery: Incorporating this modified amino acid allows for the creation of peptide libraries with diverse functionalities.<sup>[1]</sup> These peptides can be screened for enhanced biological activity, improved stability against enzymatic degradation, and better pharmacokinetic profiles. For example, modified phenylalanine residues are crucial in designing peptidomimetics that target specific biological pathways, with applications in oncology and immunology.<sup>[1]</sup>

## Experimental Protocols

The following is a representative protocol for the manual incorporation of **Boc-4-(Fmoc-amino)-L-phenylalanine** into a growing peptide chain on a solid support during a Boc-based SPPS strategy. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminus of the resin-bound peptide has been deprotected (possesses a free amine).

### Protocol: Coupling of Boc-4-(Fmoc-amino)-L-phenylalanine in SPPS

## Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-4-(Fmoc-amino)-L-phenylalanine**
- Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBr), or HATU/HOAt.
- Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)
- Washing solvents: DMF, DCM
- Syringe or reaction vessel for manual synthesis

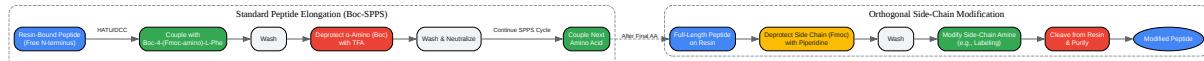
## Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
- Amino Acid Activation:
  - In a separate vial, dissolve **Boc-4-(Fmoc-amino)-L-phenylalanine** (3 equivalents relative to the resin loading capacity) and HOBr (3 eq.) in a minimal amount of DMF.
  - Add this solution to the swelled and drained resin.
  - Add DCC (3 eq.), pre-dissolved in DMF or DCM, to the reaction vessel. Alternatively, if using HATU, dissolve the amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF and add DIEA (6 eq.) before adding to the resin.
- Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.

- **Washing:** Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:
  - DMF (3 times)
  - DCM (3 times)
  - DMF (3 times)
- **Deprotection of the  $\alpha$ -Amino Boc Group:**
  - To continue the peptide chain elongation, the Boc group from the newly added residue must be removed.
  - Wash the resin with DCM (3 times).
  - Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.
  - Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.
- **Neutralization:** Neutralize the resulting N-terminal trifluoroacetate salt by washing with a 5-10% solution of DIEA in DCM or DMF until a positive ninhydrin test is obtained, followed by thorough washing with DCM and DMF. The resin is now ready for the next coupling cycle.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of incorporating **Boc-4-(Fmoc-amino)-L-phenylalanine** into a peptide chain during solid-phase peptide synthesis, followed by the selective deprotection of its side chain for further modification.

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Caption: Workflow for SPPS incorporation and side-chain modification.

## Signaling Pathways and Biological Context

**Boc-4-(Fmoc-amino)-L-phenylalanine** itself does not have a direct, independent role in signaling pathways. Instead, its significance lies in its utility for creating modified peptides that can probe or modulate these pathways.

The incorporation of non-canonical amino acids like this phenylalanine derivative can significantly impact a peptide's biological activity.<sup>[2]</sup> For example:

- Altering Receptor Binding: The modified phenyl ring can change the peptide's interaction with its target receptor. The introduction of a site for conjugation can allow the attachment of molecules that enhance binding affinity or alter the downstream signaling cascade upon receptor activation.
- Improving Stability: Peptides are often rapidly degraded by proteases *in vivo*. Modifying the peptide backbone or side chains can increase resistance to this degradation, prolonging the peptide's half-life and therapeutic effect.
- Probing Structure-Activity Relationships (SAR): By systematically modifying a peptide at a specific site using the reactive handle provided by this amino acid, researchers can gain detailed insights into which parts of the peptide are critical for its biological function. For instance, in Alzheimer's disease research, peptides containing modified phenylalanine have been synthesized to study their interactions with amyloid- $\beta$  plaques and their potential to inhibit fibril formation.<sup>[3]</sup>

In summary, **Boc-4-(Fmoc-amino)-L-phenylalanine** is a sophisticated chemical tool that empowers researchers to design and synthesize novel peptides with tailored properties, thereby advancing our understanding of complex biological systems and accelerating the development of new peptide-based therapeutics.

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